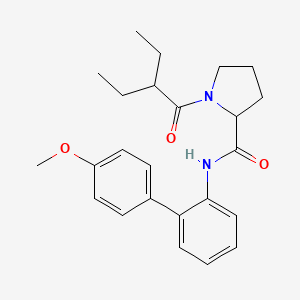

![molecular formula C11H11NO6 B6113574 5-[(3-carboxypropanoyl)amino]-2-hydroxybenzoic acid](/img/structure/B6113574.png)

5-[(3-carboxypropanoyl)amino]-2-hydroxybenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-[(3-carboxypropanoyl)amino]-2-hydroxybenzoic acid, commonly known as tranexamic acid (TXA), is a synthetic amino acid derivative that is widely used in the medical field as an antifibrinolytic agent. It is a white crystalline powder that is soluble in water and has a molecular weight of 157.2 g/mol. TXA is used to prevent excessive bleeding during surgeries, trauma, and heavy menstrual bleeding. In addition, it has been studied for its potential use in treating other medical conditions such as cancer, stroke, and traumatic brain injury.

Wirkmechanismus

5-[(3-carboxypropanoyl)amino]-2-hydroxybenzoic acid works by inhibiting the activation of plasminogen, a protein that breaks down blood clots. It binds to plasminogen and prevents it from converting to plasmin, the enzyme responsible for breaking down blood clots. This results in the stabilization of blood clots and the prevention of excessive bleeding.

Biochemical and physiological effects:

5-[(3-carboxypropanoyl)amino]-2-hydroxybenzoic acid has been shown to have minimal effects on the body's clotting system. It does not affect the formation of blood clots, but rather, it prevents their breakdown. 5-[(3-carboxypropanoyl)amino]-2-hydroxybenzoic acid has a short half-life of approximately 2 hours and is primarily excreted through the kidneys.

Vorteile Und Einschränkungen Für Laborexperimente

5-[(3-carboxypropanoyl)amino]-2-hydroxybenzoic acid has several advantages for use in lab experiments. It is a stable and readily available compound that can be easily synthesized. It has a well-established mechanism of action and has been extensively studied for its antifibrinolytic properties. However, 5-[(3-carboxypropanoyl)amino]-2-hydroxybenzoic acid has limitations in its use in lab experiments. It has a short half-life and may be rapidly metabolized in vivo, making it difficult to study its long-term effects.

Zukünftige Richtungen

5-[(3-carboxypropanoyl)amino]-2-hydroxybenzoic acid has shown promise in the treatment of several medical conditions, including cancer, stroke, and traumatic brain injury. Future research should focus on exploring the potential use of 5-[(3-carboxypropanoyl)amino]-2-hydroxybenzoic acid in these areas. Additionally, further studies are needed to investigate the long-term effects of 5-[(3-carboxypropanoyl)amino]-2-hydroxybenzoic acid and its potential for drug interactions.

Synthesemethoden

5-[(3-carboxypropanoyl)amino]-2-hydroxybenzoic acid can be synthesized through several methods, including the reaction of 4-aminobenzoic acid with chloroacetic acid, followed by hydrolysis and decarboxylation. Another method involves the reaction of 4-aminobenzoic acid with ethyl chloroformate, followed by hydrolysis and decarboxylation. Both methods produce high yields of 5-[(3-carboxypropanoyl)amino]-2-hydroxybenzoic acid.

Wissenschaftliche Forschungsanwendungen

5-[(3-carboxypropanoyl)amino]-2-hydroxybenzoic acid has been extensively studied for its antifibrinolytic properties. It works by inhibiting the breakdown of blood clots, thus preventing excessive bleeding. 5-[(3-carboxypropanoyl)amino]-2-hydroxybenzoic acid has been shown to be effective in reducing blood loss during surgeries, trauma, and heavy menstrual bleeding. It is also used in the treatment of hemophilia, a genetic disorder that affects the body's ability to form blood clots.

Eigenschaften

IUPAC Name |

5-(3-carboxypropanoylamino)-2-hydroxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO6/c13-8-2-1-6(5-7(8)11(17)18)12-9(14)3-4-10(15)16/h1-2,5,13H,3-4H2,(H,12,14)(H,15,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKNAPJWOCLKONF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)CCC(=O)O)C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

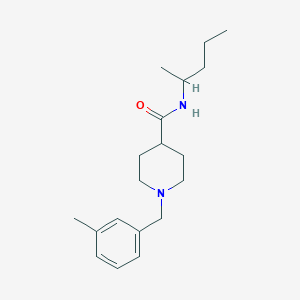

![N-[1-(4-isobutylbenzyl)-3-piperidinyl]-1-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B6113501.png)

![9-(3-methoxyphenyl)-2,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B6113508.png)

![3-[(2-hydroxybenzylidene)amino]-2-(2-hydroxyphenyl)-7-nitro-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B6113516.png)

![2-(2-chloro-6-fluorophenyl)-N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}acetamide](/img/structure/B6113527.png)

![N-(4'-methoxy-2-biphenylyl)-1-[(1-methylcyclopropyl)carbonyl]prolinamide](/img/structure/B6113539.png)

![3-[(3,4-dichlorophenyl)sulfonyl]-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B6113545.png)

![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B6113554.png)

![3-(4-fluorophenyl)-2-(methoxymethyl)-7-(4-methyl-1-piperazinyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6113569.png)

![N-(2-furylmethyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B6113582.png)

![[1-(2,4,5-trimethoxybenzyl)-3-piperidinyl]methanol](/img/structure/B6113593.png)

![5-chloro-2-[(4-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B6113597.png)

![1-{3-[({[5-(methoxymethyl)-2-furyl]methyl}amino)methyl]-2-pyridinyl}-3-piperidinol](/img/structure/B6113602.png)